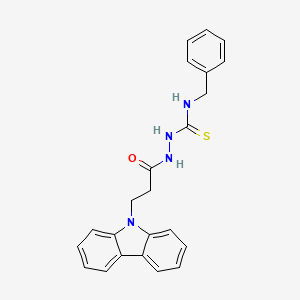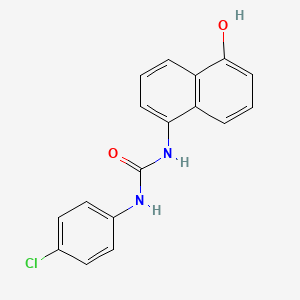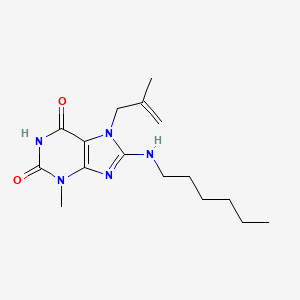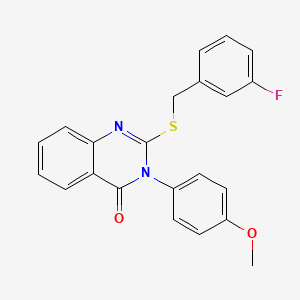![molecular formula C20H18N4O3 B11975917 2-[(furan-2-ylmethyl)amino]-3-{(E)-[(furan-2-ylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975917.png)
2-[(furan-2-ylmethyl)amino]-3-{(E)-[(furan-2-ylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with the molecular formula C20H18N4O3 and a molecular weight of 362.391 g/mol . This compound is notable for its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with furylmethyl groups and an imino linkage. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
The synthesis of 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This core is then functionalized with furylmethyl groups through a series of reactions involving imino linkages. The exact synthetic routes and reaction conditions are proprietary and not widely published
Analyse Des Réactions Chimiques
2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The furylmethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies investigate its potential pharmacological properties.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s imino groups can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include:
- 2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[(2-furylmethyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern and the resulting properties .
Propriétés
Formule moléculaire |
C20H18N4O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N4O3/c1-14-5-2-8-24-19(14)23-18(22-12-16-7-4-10-27-16)17(20(24)25)13-21-11-15-6-3-9-26-15/h2-10,13,22H,11-12H2,1H3 |
Clé InChI |
DJPAXCSZPONJTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=CO3)NCC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975841.png)

![5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975848.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975860.png)




![2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol](/img/structure/B11975898.png)
![2,6-dimethoxy-4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11975904.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11975905.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11975924.png)
